molecular formula C11H13FO2 B1457177 2-Fluoro-5-phenylpentanoic acid CAS No. 1071002-03-3

2-Fluoro-5-phenylpentanoic acid

Cat. No. B1457177
M. Wt: 196.22 g/mol
InChI Key: JLCASCWKQZHLEY-UHFFFAOYSA-N
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Description

2-Fluoro-5-phenylpentanoic acid is a chemical compound with the molecular formula C11H14BFO3 . It belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .


Synthesis Analysis

The synthesis of 2-Fluoro-5-phenylpentanoic acid involves electrophilic and oxidative fluorination of heterocyclic compounds . Among other catalysts, fluoren-9-one provided the highest yield of 5-fluoro-5-phenylpentanoic acid in the fluorination of 6-phenyl-1,4-dioxaspiro[4.5]decane .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-phenylpentanoic acid is characterized by the presence of a fluorine atom, which affects the solubility, lipophilicity, and biological activity of the compound . The molecular weight of this compound is 224.04 .


Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-5-phenylpentanoic acid are primarily fluorination reactions . These reactions are carried out using various fluorinating agents and methods of activation .


Physical And Chemical Properties Analysis

2-Fluoro-5-phenylpentanoic acid has a predicted boiling point of 399.8±52.0 °C and a predicted density of 1.17±0.1 g/cm3 . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Inhibition of GABA Aminotransferase

2-Fluoro-5-phenylpentanoic acid derivatives have been studied for their role in inhibiting gamma-aminobutyric acid (GABA) aminotransferase. This inhibition can be critical for regulating the levels of GABA, an important neurotransmitter in the brain. The compounds were found to be competitive reversible inhibitors of GABA aminotransferase, which suggests their potential in neurological research and therapy (Silverman & Nanavati, 1990).

Synthesis of Fluorinated Amino Acids

The synthesis of various fluorinated amino acids, which include 2-Fluoro-5-phenylpentanoic acid analogs, has been researched. These fluorinated compounds are important in the development of pharmaceuticals and bioactive molecules. The research in this area contributes to the understanding of the properties and synthesis of these compounds (Laue, Kröger, Wegelius, & Haufe, 2000).

Metabolic Stability and Profiling

Studies on the metabolic stability and profiling of compounds similar to 2-Fluoro-5-phenylpentanoic acid provide insights into how these compounds are metabolized in the body. This information is crucial for drug development and understanding the pharmacokinetics of similar compounds (Wohlfarth et al., 2015).

Chemical Synthesis and Reactions

Research into the chemical synthesis and reactions involving 2-Fluoro-5-phenylpentanoic acid derivatives has provided valuable information on the creation and manipulation of these compounds for various applications, including material science and medicinal chemistry. This includes studies on Friedel–Crafts reactions and other organic synthesis methods (Natekar & Samant, 2010).

Radiopharmaceutical Applications

Derivatives of 2-Fluoro-5-phenylpentanoic acid have been investigated for their potential use in radiopharmaceuticals, particularly in the diagnosis and staging of diseases like cancer. The development of sensitive analytical methods for these compounds is crucial for their application in clinical settings (Graham et al., 2013).

Safety And Hazards

2-Fluoro-5-phenylpentanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCASCWKQZHLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-phenylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CG Kokotos, C Baskakis, G Kokotos - The Journal of Organic …, 2008 - ACS Publications
… To this end, we studied the addition of (perfluoroalkyl)lithium reagents to Weinreb and morpholine amides of 2-fluoro-5-phenylpentanoic acid. Both amides gave the desired ketones in …
Number of citations: 43 pubs.acs.org

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